REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=O.C(OP([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])(OCC)=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=[CH:17][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:2.3.4|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C)OC
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
125 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring and with temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at between 20° and 30° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
the insoluble matter is then removed by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution to neutrality
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
the product is purified by distillation under vacuum, which
|
Type
|
CUSTOM
|
Details
|
yields an (E+Z) isomer mixture in the form of an oil
|
Reaction Time |
24 h |
Name
|
Ethyl 4,4-Dimethoxy-3-Methyl-2-Butenoate
|
Type
|
|
Smiles
|
COC(C(=CC(=O)OCC)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |